(S)-Lisofylline - 100324-80-9

(S)-Lisofylline

Catalog Number: EVT-360932
CAS Number: 100324-80-9
Molecular Formula: C13H20N4O3
Molecular Weight: 280.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lisofylline (LSF) is a pharmacological agent that has garnered attention due to its potential therapeutic effects in various inflammatory and autoimmune conditions. The compound, specifically the (S)-enantiomer, has been studied for its role in inhibiting de novo phosphatidic acid (PA) generation, which is a key mediator in inflammatory pathways. This analysis will delve into the mechanism of action of LSF and its applications in different

Pentoxifylline

  • Compound Description: Pentoxifylline is a methylxanthine derivative that acts as a hemorheologic agent. It is used to improve blood flow in patients with vascular disorders, such as intermittent claudication. Pentoxifylline is metabolized in the liver to several metabolites, including lisofylline. [, , , , , ]
  • Relevance: Pentoxifylline is the racemic mixture of lisofylline, meaning it contains both the (R)- and (S)-enantiomers of lisofylline. [, , , ] Structurally, pentoxifylline and (S)-lisofylline are very similar, differing only in the configuration at one chiral center.

(R)-Lisofylline

  • Compound Description: (R)-Lisofylline, also known as (-)-(R)-M1, is an active metabolite of pentoxifylline and is a more potent inhibitor of phosphatidic acid-dependent cell signaling than pentoxifylline. [, , , , ]
  • Relevance: (R)-Lisofylline is the other enantiomer of (S)-lisofylline. They share the same chemical formula and connectivity but differ in the three-dimensional arrangement of atoms around the chiral center. This difference in chirality can lead to different pharmacological activities, as seen with the greater potency of (R)-lisofylline compared to (S)-lisofylline in inhibiting phosphatidic acid-dependent cell signaling. [, , , ]

Lisofylline 4,5-diol

  • Compound Description: Lisofylline 4,5-diol is a major metabolite of lisofylline, formed via oxidation by the cytochrome P450 enzyme CYP3A4 in human liver microsomes.

8-Oxolisofylline

  • Compound Description: 8-Oxolisofylline is an oxidized derivative of lisofylline that has been shown to possess enhanced antioxidant and radical scavenging properties compared to lisofylline.

Lisofylline-linoleic acid prodrug (LSF-LA prodrug)

  • Compound Description: Lisofylline-linoleic acid prodrug (LSF-LA prodrug) is a specifically designed prodrug of (S)-lisofylline, aiming to improve its pharmacokinetic properties for the treatment of Type 1 diabetes. [, ] It is designed to overcome the limitation of rapid metabolism and poor oral bioavailability of lisofylline.
  • Relevance: Lisofylline-linoleic acid prodrug is created by conjugating linoleic acid to (S)-lisofylline. This modification enhances the molecule's lipophilicity, facilitating improved absorption and bioavailability. [, ]

Lisofylline-oleic acid prodrug (LSF-OA prodrug)

  • Compound Description: Lisofylline-oleic acid prodrug (LSF-OA prodrug) is a prodrug of (S)-lisofylline, designed to enhance its efficacy in treating Type 1 diabetes. It demonstrated a favorable pharmacokinetic and pharmacodynamic profile in preclinical studies.
  • Relevance: Lisofylline-oleic acid prodrug is synthesized by conjugating oleic acid to (S)-lisofylline. This modification improves the prodrug's lipophilicity, leading to enhanced absorption and a sustained release profile for (S)-lisofylline.

Lisofylline-palmitic acid prodrug (LSF-PA prodrug)

  • Compound Description: Lisofylline-palmitic acid prodrug (LSF-PA prodrug) represents another prodrug strategy for (S)-lisofylline. This prodrug demonstrated a favorable pharmacokinetic and pharmacodynamic profile in preclinical studies, making it a promising candidate for treating Type 1 diabetes.
  • Relevance: Lisofylline-palmitic acid prodrug is formed by conjugating palmitic acid to (S)-lisofylline. This structural modification enhances the prodrug's lipophilicity, leading to improved absorption and a sustained release profile for (S)-lisofylline.

Enprofylline

  • Compound Description: Enprofylline, also known as 3-propylxanthine, is a xanthine derivative. Its 8-oxo derivative exhibits slightly improved hydroxyl radical scavenging properties compared to enprofylline itself.

8-Oxoenprofylline

  • Compound Description: 8-Oxoenprofylline is an oxidized derivative of enprofylline, a xanthine drug. Similar to 8-oxolisofylline, 8-oxoenprofylline shows improved hydroxyl radical scavenging compared to its parent compound.
  • Relevance: 8-Oxoenprofylline is structurally related to (S)-lisofylline as both are 8-oxo derivatives of xanthine drugs. This structural similarity suggests that modifications at the 8-position of the xanthine ring might be a strategy for modulating the antioxidant and radical scavenging properties of these compounds.

1,7-Dimethylenprofylline

  • Compound Description: 1,7-Dimethylenprofylline is a methylated analog of enprofylline, a xanthine derivative. Unlike its 8-oxo derivative, 1,7-dimethyl-8-oxoenprofylline, 1,7-dimethylenprofylline exhibits limited activity as an inhibitor of lipid peroxidation.
  • Relevance: 1,7-Dimethylenprofylline, while not directly structurally related to (S)-lisofylline, belongs to the same chemical class of xanthine derivatives. The research on 1,7-dimethylenprofylline and its derivatives provides insights into the structure-activity relationship within the xanthine class, which could guide the development of novel (S)-lisofylline analogs.

1,7-Dimethyl-8-oxoenprofylline

  • Compound Description: 1,7-Dimethyl-8-oxoenprofylline is a derivative of enprofylline that incorporates both methylation and oxidation at specific positions of the xanthine ring. This compound demonstrates efficacy as an inhibitor of lipid peroxidation, in contrast to its parent compound, enprofylline.
  • Relevance: 1,7-Dimethyl-8-oxoenprofylline, although not a direct analog of (S)-lisofylline, provides insights into the structure-activity relationship within the xanthine class of compounds. The combination of methylation and oxidation in 1,7-dimethyl-8-oxoenprofylline leads to enhanced activity against lipid peroxidation, suggesting potential strategies for modifying the biological activities of related xanthines like (S)-lisofylline.
Source and Classification

(S)-Lisofylline is derived from pentoxifylline, a drug primarily used to improve blood flow in patients with peripheral vascular disease. It belongs to the class of xanthine derivatives, which are known for their pharmacological effects, including anti-inflammatory and immunomodulatory properties. The compound is currently being studied for its ability to mitigate insulin secretion impairment caused by inflammatory cytokines, thereby offering a novel approach to diabetes management.

Synthesis Analysis

The synthesis of (S)-Lisofylline has been explored through various methods. A notable approach involves a chemoenzymatic deracemization process that utilizes laccase and alcohol dehydrogenase enzymes. This method allows for the conversion of racemic lisofylline into its enantiomers with high selectivity.

  1. Chemoenzymatic Method:
    • The process begins with the non-selective oxidation of racemic lisofylline to pentoxifylline using laccase from Trametes versicolor and a redox mediator (TEMPO).
    • This is followed by a stereoselective bioreduction step where the ketone intermediate is reduced to yield (S)-Lisofylline using engineered Escherichia coli cells expressing alcohol dehydrogenases with complementary stereospecificity.
    • Optimization studies have shown that varying solvent conditions, such as incorporating acetone, significantly enhance reaction rates and yields, achieving up to 95% conversion efficiency .
  2. Alternative Synthetic Routes:
    • Other methods include lipase-catalyzed kinetic resolution and optical inversion techniques which also aim to selectively produce (S)-Lisofylline from racemic mixtures .
Molecular Structure Analysis

The molecular structure of (S)-Lisofylline can be described as follows:

  • Chemical Formula: C₁₃H₁₈N₄O₃
  • Molecular Weight: Approximately 278.31 g/mol
  • Structural Features:
    • Contains a xanthine core with two methyl groups at positions 3 and 7.
    • A hydroxyl group is present at position 5 on a hexyl side chain.

Crystallographic studies have provided insights into its three-dimensional structure, highlighting hydrogen bonding interactions that may influence its biological activity .

Chemical Reactions Analysis

(S)-Lisofylline participates in several chemical reactions relevant to its pharmacological profile:

  1. Oxidation-Reduction Reactions:
    • The compound can undergo oxidation to form various metabolites, including pentoxifylline, which has implications for its therapeutic efficacy and safety profile.
  2. Biotransformation:
    • In vivo studies have demonstrated that (S)-Lisofylline can be metabolized by liver enzymes, influencing its pharmacokinetics and potential interactions with other drugs .
Mechanism of Action

The mechanism by which (S)-Lisofylline exerts its effects primarily involves:

  • Inhibition of Inflammatory Cytokines:
    • The compound reduces the production of interferon-gamma and other pro-inflammatory cytokines in immune cells.
  • Preservation of Beta-Cell Function:
    • Studies indicate that (S)-Lisofylline protects pancreatic beta-cells from apoptosis induced by inflammatory mediators like interleukin-1 beta. This protective effect may be mediated through modulation of signaling pathways such as the STAT4 pathway .
Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-Lisofylline include:

  • Solubility: Soluble in organic solvents but exhibits limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are not widely reported but are crucial for understanding formulation characteristics.

These properties influence both the formulation strategies for drug delivery and the pharmacokinetic behavior observed in biological systems .

Applications

(S)-Lisofylline has several potential applications in medical science:

  1. Type 1 Diabetes Treatment:
    • The primary application being explored is its use in preventing or delaying the onset of type 1 diabetes by preserving insulin secretion capabilities in pancreatic cells.
  2. Immunomodulation:
    • Due to its anti-inflammatory properties, (S)-Lisofylline may have broader applications in treating autoimmune diseases or other inflammatory conditions.
  3. Research Tool:
    • It serves as a valuable tool for studying mechanisms related to insulin secretion and beta-cell function under inflammatory stress conditions .

Properties

CAS Number

100324-80-9

Product Name

(S)-Lisofylline

IUPAC Name

1-[(5S)-5-hydroxyhexyl]-3,7-dimethylpurine-2,6-dione

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

InChI

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m0/s1

InChI Key

NSMXQKNUPPXBRG-VIFPVBQESA-N

SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O

Synonyms

(S)-Lisofylline

Canonical SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O

Isomeric SMILES

C[C@@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.